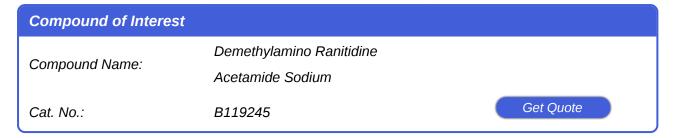


An In-depth Technical Guide to Demethylamino Ranitidine Acetamide Sodium (Ranitidine Impurity D)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Demethylamino Ranitidine Acetamide Sodium**, a significant impurity and degradation product of the drug Ranitidine. This document elucidates its chemical identity, properties, and its critical role in the context of pharmaceutical quality and safety, particularly its implication in the formation of N-nitrosodimethylamine (NDMA). Detailed methodologies for its analytical characterization and a conceptual framework for its formation are presented. This guide is intended to serve as a crucial resource for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction

Demethylamino Ranitidine Acetamide Sodium, formally identified as Ranitidine Impurity D (Sodium Salt), is a substance of significant interest in the pharmaceutical sciences.[1][2][3] It is recognized as a degradation product of Ranitidine, a once widely-used histamine H2-receptor antagonist for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[4][5] The emergence of concerns over the presence of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine products has intensified the scrutiny



of its impurities, including **Demethylamino Ranitidine Acetamide Sodium**, which has been identified as a potential precursor to NDMA formation.[6][7][8] Understanding the chemical characteristics, formation pathways, and biological implications of this impurity is paramount for ensuring the safety and quality of pharmaceutical products.

Chemical and Physical Properties

Demethylamino Ranitidine Acetamide Sodium is the sodium salt of N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide.[9] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N-[2-[[[5- [(Dimethylamino)methyl]-2- furanyl]methyl]thio]ethyl]-2- nitroacetamide, Sodium Salt	
Synonyms	Ranitidine Impurity D (Sodium Salt), Ranitidine Demethylamino Acetamide Sodium	[9]
CAS Number	112251-56-6	[1][2]
Molecular Formula	C12H18N3NaO4S	[1][9]
Molecular Weight	323.34 g/mol	[1][9]
Appearance	Typically supplied as a solid	_
Solubility	Soluble in polar solvents such as water and methanol.	_

Formation and Synthesis

Demethylamino Ranitidine Acetamide Sodium is primarily formed through the degradation of Ranitidine.[4] While specific, detailed protocols for its de novo synthesis are not widely published, it can be generated and isolated for research and analytical purposes through forced degradation studies of Ranitidine.



Formation through Forced Degradation

Ranitidine Impurity D can be formed when Ranitidine is subjected to acidic or basic conditions. [6] A general protocol for its formation via forced degradation is outlined below. This protocol is intended as a conceptual workflow; specific concentrations, temperatures, and durations may require optimization based on the desired yield and purity.

Experimental Protocol: Forced Degradation of Ranitidine Hydrochloride

- Preparation of Ranitidine Solution: Prepare a stock solution of Ranitidine Hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.
- Acidic/Basic Hydrolysis:
 - For acidic degradation, add a strong acid (e.g., HCl) to the Ranitidine solution to achieve a final concentration of 0.1 N HCl.
 - For basic degradation, add a strong base (e.g., NaOH) to the Ranitidine solution to achieve a final concentration of 0.1 N NaOH.
- Incubation: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours). The reaction progress should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
- Neutralization: After the desired level of degradation is achieved, neutralize the solutions with an appropriate acid or base.
- Isolation and Purification: The resulting solution, containing a mixture of Ranitidine and its
 degradation products, can be subjected to preparative HPLC or other chromatographic
 techniques to isolate and purify Demethylamino Ranitidine Acetamide (the free acid form).
- Salt Formation: The purified free acid can then be converted to the sodium salt by reacting it with a stoichiometric amount of a sodium-containing base (e.g., sodium hydroxide or sodium methoxide) in a suitable solvent, followed by precipitation or lyophilization.





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Caption: Workflow for the generation of **Demethylamino Ranitidine Acetamide Sodium** via forced degradation of Ranitidine.

Analytical Characterization

The identification and quantification of **Demethylamino Ranitidine Acetamide Sodium** in pharmaceutical samples are crucial for quality control. Standard analytical techniques are employed for its characterization. Reference standards are commercially available from various suppliers, who typically provide a Certificate of Analysis (CoA) with detailed analytical data.

Table of Analytical Data (Typical from a Certificate of Analysis)

Analytical Technique	Typical Data Provided
¹ H-NMR	Full spectrum with peak assignments confirming the chemical structure.
Mass Spectrometry (MS)	Mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.
HPLC	Purity assessment, typically >98%.
Infrared (IR) Spectroscopy	Spectrum showing characteristic functional group vibrations.
Thermogravimetric Analysis (TGA)	Data on thermal stability and decomposition.

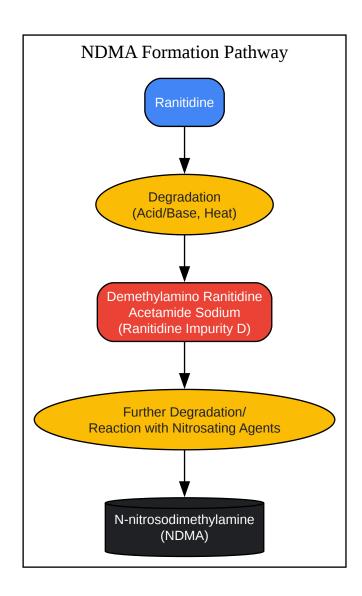
Mechanism of Action and Biological Implications



As an impurity, **Demethylamino Ranitidine Acetamide Sodium** is not intended to have a therapeutic effect. Its primary significance lies in its potential to contribute to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.

Role as an NDMA Precursor

Studies have shown that several ranitidine impurities, including Impurity D, can produce NDMA upon degradation.[7][8] The dimethylamino moiety within the structure of this impurity is a potential source for the formation of NDMA. The degradation can be influenced by factors such as temperature, pH, and the presence of nitrosating agents.



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Caption: Conceptual pathway illustrating the role of **Demethylamino Ranitidine Acetamide Sodium** as an intermediate in NDMA formation from Ranitidine.

Toxicology

Direct and comprehensive toxicological data specifically for **Demethylamino Ranitidine Acetamide Sodium** is not extensively available in public literature. The primary toxicological concern is its contribution to the formation of NDMA. Regulatory agencies have established strict limits for NDMA in pharmaceutical products due to its carcinogenic potential. Therefore, controlling the levels of impurities like **Demethylamino Ranitidine Acetamide Sodium** is a critical aspect of mitigating the risk of NDMA contamination.

Conclusion

Demethylamino Ranitidine Acetamide Sodium, or Ranitidine Impurity D, is a critical compound to monitor in the manufacturing and storage of ranitidine-containing products. Its role as a degradation product and a potential precursor to the formation of the carcinogen NDMA underscores the importance of robust analytical methods for its detection and control. This technical guide provides a foundational understanding of this impurity for professionals engaged in pharmaceutical research, development, and quality assurance, highlighting the ongoing need for vigilance in ensuring drug safety.

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